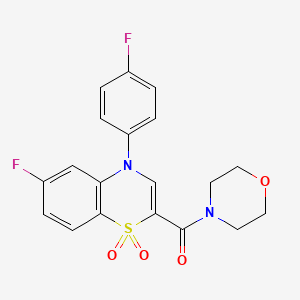

6-fluoro-4-(4-fluorophenyl)-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

This compound is a benzothiazine derivative characterized by a 1,1-dione core, fluorine substituents at positions 6 and 4-phenyl, and a morpholine-4-carbonyl group at position 2. Benzothiazine derivatives are known for diverse pharmacological applications, including anti-inflammatory, antimicrobial, and kinase inhibitory activities . The fluorine atoms likely enhance metabolic stability and influence electronic properties, while the morpholine group contributes to solubility and hydrogen-bonding interactions. Structural studies using methodologies like SHELX (for crystallography) and ring puckering analysis (as defined by Cremer and Pople) may elucidate its conformational preferences and stability .

Properties

IUPAC Name |

[6-fluoro-4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2O4S/c20-13-1-4-15(5-2-13)23-12-18(19(24)22-7-9-27-10-8-22)28(25,26)17-6-3-14(21)11-16(17)23/h1-6,11-12H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEJTPNKADREJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Fluoro-4-(4-fluorophenyl)-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic compound belonging to the benzothiazine class, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 406.41 g/mol |

| Molecular Formula | C19H16F2N2O4S |

| LogP | 1.5564 |

| Polar Surface Area | 55.507 Ų |

| Hydrogen Bond Acceptors | 7 |

These properties suggest a moderate lipophilicity and potential for cellular membrane penetration, which is crucial for its biological activity.

Anticancer Properties

Recent studies indicate that fluorinated benzothiazoles, including derivatives similar to this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study highlighted that fluorinated benzothiazoles can induce apoptosis in sensitive cancer cells by forming DNA adducts through metabolic activation via cytochrome P450 enzymes .

Case Study:

A specific analog demonstrated potent activity without a biphasic dose-response relationship, indicating its potential as a chemotherapeutic agent. The study utilized microsomes from genetically engineered human B-lymphoblastoid cells to investigate the metabolism and subsequent cytotoxic effects of these compounds .

The mechanisms through which this compound exerts its biological effects include:

- CYP Enzyme Induction: The compound may induce the expression of CYP enzymes (e.g., CYP1A1), which are crucial for the metabolic activation of prodrugs into their active forms .

- DNA Interaction: It forms covalent bonds with DNA, leading to cytotoxic effects in cancer cells .

- Cell Cycle Arrest: Research indicates that related benzothiazine compounds can disrupt cell cycle progression in cancer cells, potentially leading to increased apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of benzothiazine derivatives. The presence of fluorine substituents appears to enhance potency by improving metabolic stability and increasing lipophilicity. A review of various benzothiazine analogs suggests that modifications at specific positions can significantly impact their anticancer efficacy and selectivity .

Comparative Analysis

To illustrate the biological activity of this compound compared to other benzothiazines, a summary table is provided below:

| Compound Name | Activity Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6-Fluoro-4-(4-fluorophenyl)... | Antiproliferative | TBD | DNA adduct formation |

| 5F 203 (Fluorinated Benzothiazole) | Antiproliferative | ~0.5 | CYP induction |

| DF 203 (Unfluorinated Benzothiazole) | Antiproliferative | ~0.8 | DNA binding |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 6-fluoro-4-(4-fluorophenyl)-2-(morpholine-4-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione exhibit promising anticancer properties. The benzothiazine core is known for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that derivatives of this compound can effectively target specific cancer pathways, making them candidates for further development as anticancer agents.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. The presence of fluorine atoms enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes. Preliminary studies suggest that it may possess activity against both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

The morpholine moiety in the structure is associated with neuroprotective effects. Research into similar compounds has indicated their potential in treating neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress.

Case Studies

-

Anticancer Efficacy in Breast Cancer Models

A study published in a peer-reviewed journal investigated the efficacy of a series of benzothiazine derivatives, including our compound, against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis and cell cycle inhibition being elucidated. -

Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of fluorinated benzothiazines. The compound was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibitory effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics. -

Neuroprotection in Animal Models

Research conducted on animal models of Alzheimer's disease revealed that administration of the compound led to improved cognitive function and reduced markers of neuroinflammation. This suggests a potential role in neurodegenerative disease management.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key analogues include 6-chloro-4-(3,4-dimethoxyphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione (Life Chemicals, F3406-1861), which differs in substituents (Table 1):

Table 1: Substituent comparison with structural analogue F3406-1861.

Physicochemical and Conformational Properties

- Morpholine’s oxygen atom further enhances polarity versus pyrrolidine .

- Ring Puckering: The benzothiazine core’s conformation may differ due to substituent-induced steric/electronic effects. Cremer and Pople’s puckering coordinates could quantify deviations from planarity, impacting binding to biological targets .

Commercial Availability and Pricing

The analogue F3406-1861 is available at varying prices (e.g., $140.0/40mg), suggesting higher synthesis complexity or demand compared to fluorinated derivatives. Pricing scales nonlinearly with quantity, reflecting bulk synthesis challenges .

Research Findings and Hypotheses

While direct activity data for the target compound is unavailable, inferences can be drawn:

- Fluorine vs. Chlorine: Fluorine’s smaller size and electronegativity may improve target selectivity over chloro analogues.

- Aromatic Substituents: The 4-fluorophenyl group’s electron-withdrawing nature contrasts with 3,4-dimethoxyphenyl’s electron-donating effects, altering π-π stacking or receptor interactions.

- Morpholine vs. Pyrrolidine: Morpholine’s oxygen may form hydrogen bonds in biological systems, enhancing binding affinity compared to pyrrolidine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.